molecular formula C₁₈H₃₆O₄ B024183 threo-9,10-Dihydroxystearic acid CAS No. 2391-05-1

threo-9,10-Dihydroxystearic acid

Cat. No. B024183
CAS RN: 2391-05-1
M. Wt: 316.5 g/mol
InChI Key: VACHUYIREGFMSP-IAGOWNOFSA-N
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Description

Threo-9,10-Dihydroxystearic acid is a chemical compound with the molecular formula C18H36O4 . It is also known as Octadecanoic acid, 9,10-dihydroxy-, threo- (+)-, Octadecanoic acid, 9,10-dihydroxy-, [R- (R*,R*)]-, (9R,10R)-9,10-Dihydroxyoctadecanoic acid, (+)-Threo-9,10-Dihydroxystearic acid .


Synthesis Analysis

The synthesis of threo-9,10-Dihydroxystearic acid has been explored in various studies. One approach involves the bromination and nucleophilic substitution of secondary halide functions by oxyacetyl groups followed by the hydrolysis of acetyls . Another approach involves the direct transformation of the double bonds by the reaction with peroxoformic acid in an excess of formic acid, and the removal of formyl protective groups .


Molecular Structure Analysis

The molecular structure of threo-9,10-Dihydroxystearic acid is characterized by its molecular formula C18H36O4. It has an average mass of 316.476 Da and a monoisotopic mass of 316.261353 Da .


Chemical Reactions Analysis

The chemical reactions involving threo-9,10-Dihydroxystearic acid have been studied extensively. For instance, the oxidation of threo-9,10-Dihydroxystearic acid into a mixture of the corresponding regioisomeric hydroxyketones was promoted by an alcohol dehydrogenase from Micrococcus luteus .


Physical And Chemical Properties Analysis

The physical and chemical properties of threo-9,10-Dihydroxystearic acid include its molecular formula C18H36O4, average mass of 316.476 Da, and monoisotopic mass of 316.261353 Da .

Scientific Research Applications

  • Synthesis of Azelaic and Pelargonic Acid : Gold-catalyzed cleavage of 9,10-dihydroxystearic acid is a green synthesis route for azelaic and pelargonic acid. This process involves oxidative dehydrogenation and considers catalyst aging under different conditions (Kulik et al., 2014).

  • Production in Higher Plants : Soybean epoxide hydrolase catalyzes the conversion of cis-9,10-epoxystearic acid to threo-9,10-dihydroxystearic acid, a metabolite in higher plants (Blée & Schuber, 1992).

  • Rigid Urethane Foams : Propylene oxide can react with 9,10-dihydroxystearic acid to form liquid polyol components, useful in producing rigid urethane foams (Scholnick et al., 1967).

  • Improved Yield of Tetrahydroxystearic Acids : A water-free method during the ring opening of the protonated epoxide significantly improves the yield of 9,10,12,13-tetrahydroxystearic acids (Khuddus et al., 1973).

  • Structural Information for Lipid Derivatives : Chemical shift reagents can offer structural insights for lipid derivatives like methyl threo-9,10-dihydroxystearate (Wineburg & Swern, 1974).

  • Commercial Applications : Palm-based dihydroxystearic acid and its derivatives have been developed for commercial products like soaps and shampoos (Koay et al., 2011).

  • Stereospecific Conversion by Pseudomonad Enzyme : This enzyme catalyzes the stereospecific conversion of cis- and trans-9,10-epoxystearic acids to their dihydroxystearic forms, incorporating oxygen at carbon atom 10 (Niehaus et al., 1970).

  • Hepatic Microsomal Epoxide Hydrolase Function : This enzyme selectively hydrolyzes acyclic olefin oxides like cis-9,10-epoxystearic acid to glycols (Watabe & Akamatsu, 1972).

  • Rigid Foams from Oxyethylated 9,10-Dihydroxystearic Acid : Oxyethylated forms of this acid can be converted into rigid foams when mixed with isocyanate-terminated oxypropylated sorbitol prepolymers (Saggese et al., 1965).

  • Chromatographic and Spectroscopic Characteristics : Stearic acid derivatives, including 9,10-dihydroxystearic acid, have specific characteristics useful in studying oleic acid autoxidation (S̀liwiok et al., 1973).

Future Directions

The future directions in the research of threo-9,10-Dihydroxystearic acid involve its potential use in the synthesis of valuable C8-C9 acids which are widely used in many industries . The efficiency of the catalyst in the oxidative cleavage process of 9,10-dihydroxystearic acid is also a subject of ongoing research .

properties

IUPAC Name

(9R,10R)-9,10-dihydroxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACHUYIREGFMSP-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H]([C@@H](CCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

threo-9,10-Dihydroxystearic acid

CAS RN

2391-05-1
Record name 9,10-Dihydroxystearic acid, threo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-DIHYDROXYSTEARIC ACID, THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQL1V605V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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